6-Hydroxyindeno(1,2,3-c,d)pyrene
Description
Significance of Hydroxylated Polycyclic Aromatic Hydrocarbons (OH-PAHs) in Environmental and Biological Systems
Hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) are metabolites formed in the body following exposure to PAHs. ontosight.ai The formation of these compounds is a key step in the metabolic processing of PAHs, primarily catalyzed by cytochrome P450 enzymes. ontosight.ai This process introduces one or more hydroxyl (-OH) groups onto the PAH structure, increasing their water solubility and facilitating their excretion from the body.
The significance of OH-PAHs is twofold. Firstly, they serve as crucial biomarkers for assessing human exposure to PAHs. ontosight.ainih.gov Their presence and concentration in biological samples, such as urine, can provide a reliable measure of the body's recent PAH burden. nih.gov Secondly, the hydroxylation of PAHs is a critical factor in their toxicological profile. While hydroxylation is a detoxification pathway, some OH-PAHs can be further metabolized to highly reactive intermediates, such as dihydrodiol epoxides, which can bind to DNA and proteins, leading to cellular damage and potentially initiating carcinogenic processes. ontosight.ai Therefore, understanding the formation, fate, and biological activity of specific OH-PAHs is essential for evaluating the health risks associated with PAH exposure. nih.gov
The Indeno(1,2,3-c,d)pyrene (IcdP) Scaffold: Structural Features and Environmental Relevance
Indeno(1,2,3-c,d)pyrene (IcdP) is a high-molecular-weight PAH composed of five benzene (B151609) rings fused to a central cyclopentane (B165970) ring. wikipedia.org This planar molecular structure is a characteristic feature of PAHs. IcdP is a yellow crystalline solid with very low water solubility and volatility. wikipedia.orgtpsgc-pwgsc.gc.ca
IcdP is not produced commercially but is a ubiquitous environmental pollutant formed during the incomplete combustion of organic materials. tpsgc-pwgsc.gc.canj.gov Major sources include:
Vehicle exhaust
Coal, oil, gas, and wood burning wikipedia.org
Industrial processes like coal coking and aluminum smelting tpsgc-pwgsc.gc.ca
Tobacco smoke nj.gov
Due to its chemical stability and hydrophobicity, IcdP persists in the environment, adsorbing strongly to soil and sediment particles. tpsgc-pwgsc.gc.ca It is considered one of the 16 priority PAHs by the U.S. Environmental Protection Agency (EPA) due to its potential carcinogenicity and widespread presence in the environment. nih.govepa.gov Studies have shown that IcdP exhibits toxic, mutagenic, and carcinogenic properties in experimental animals. nih.govwikipedia.orgepa.gov
Rationale for Focused Academic Inquiry into 6-Hydroxyindeno(1,2,3-c,d)pyrene (B13139606)
The academic focus on this compound stems from its position as a key metabolite of the parent compound, IcdP. When IcdP enters the body, it is metabolized into various derivatives, including hydroxylated, quinone, and nitro forms. wikipedia.orgnih.gov Research indicates a complex metabolic pathway where IcdP may first be converted to IcdP-quinone and nitro-IcdP, which are then subsequently transformed into OH-IcdP. nih.gov
There is particular interest in the toxicological role of the hydroxylated metabolite. While the parent compound IcdP and its quinone and nitro metabolites have been shown to be mutagenic, some findings suggest that the hydroxylated form may not exhibit the same level of toxicity. wikipedia.orgnih.gov This distinction is critical for a comprehensive risk assessment of IcdP exposure.
Therefore, focused inquiry into this compound is driven by several key objectives:
Understanding Metabolism: To fully elucidate the metabolic fate of IcdP and the enzymatic processes leading to the formation of its various metabolites.
Biomarker Development: To validate the use of this compound as a specific and reliable biomarker for IcdP exposure.
Toxicity Assessment: To determine the precise toxicological and mutagenic potential of this compound itself, in comparison to its precursor IcdP and other metabolites.
Investigating this specific metabolite is crucial for refining our understanding of how a prevalent and hazardous environmental pollutant like IcdP behaves in biological systems and for improving the accuracy of health risk assessments.
Structure
2D Structure
3D Structure
Properties
CAS No. |
99520-67-9 |
|---|---|
Molecular Formula |
C22H12O |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaen-22-ol |
InChI |
InChI=1S/C22H12O/c23-22-17-7-3-4-12-8-9-13-10-11-16-14-5-1-2-6-15(14)21(22)20(16)19(13)18(12)17/h1-11,23H |
InChI Key |
ZDFADKWBHKVUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C5=CC=CC6=C5C4=C(C=C6)C=C3)O |
Origin of Product |
United States |
Environmental Occurrence and Distribution of 6 Hydroxyindeno 1,2,3 C,d Pyrene and Its Parent Compound
Anthropogenic and Natural Sources of Indeno(1,2,3-c,d)pyrene and its Hydroxylated Metabolites
Indeno(1,2,3-c,d)pyrene (IP) is a polycyclic aromatic hydrocarbon (PAH) that does not have any known significant uses, other than for research purposes. tpsgc-pwgsc.gc.ca It is not manufactured commercially but is a ubiquitous product of incomplete combustion. nih.gov Human exposure primarily occurs through inhalation of polluted air, smoking tobacco, and consuming food and water contaminated by combustion byproducts. inchem.org
The primary sources of Indeno(1,2,3-c,d)pyrene are anthropogenic, stemming from the incomplete burning of organic materials. nih.gov This includes the combustion of fossil fuels like coal, oil, and gas, as well as wood, household waste, and tobacco. wikipedia.org Consequently, IP is a known component of gasoline engine exhaust and tobacco smoke. ca.gov
Industrial activities are significant contributors to environmental IP levels. These sources include:
Coal Coking: The process of heating coal in the absence of air to produce coke releases PAHs, including IP. tpsgc-pwgsc.gc.ca
Aluminum Smelters: Facilities using Soderberg electrodes are identified as a source of anthropogenic PAHs. tpsgc-pwgsc.gc.ca
Wood Preservative Industry: The use of creosote, a complex mixture of PAHs derived from coal tar, is a source of IP contamination. tpsgc-pwgsc.gc.ca
Asphalt and Tar Production: IP is found in materials like crude oil, coal, coal tar pitch, bitumen, and roofing tar. tpsgc-pwgsc.gc.canih.gov
Waste Incineration: The burning of garbage is a source of various PAHs. nih.gov
Power Generation: The combustion of different fuels for energy results in varying emission levels of IP. researchgate.net
The following table details the emission rates of Indeno(1,2,3,c,d)pyrene from the combustion of various fuel sources, as identified in a 2012 study.
Table 1: Indeno(1,2,3,c,d)pyrene Particulate Emissions from Various Fuels
| Fuel Source | Emission Rate (µg/g) |
|---|---|
| Fry-dried sludge | 723 ± 562 |
| Used cooking oil | 99 ± 40 |
| Beech | 1.1 ± 0.2 |
| Oak | 3.1 ± 1.2 |
| Air-dried sludge | 2.8 ± 0.6 |
| Oil shale | <1.4 |
Data sourced from Fresenius Environmental Bulletin, 2012. researchgate.net The tests were conducted at a combustion temperature of 850°C. researchgate.net
As a result of its widespread generation from combustion sources, Indeno(1,2,3-c,d)pyrene is found throughout the environment. nih.gov It is present in the air, water, and soil. nih.govinchem.org
Air: In the atmosphere, high-molecular-weight PAHs like IP are mainly adsorbed onto particulate matter, such as dust and soot. nih.govnih.gov This allows for atmospheric transport. A harmful concentration of airborne particles can be reached quickly under certain conditions, although the compound's evaporation at 20°C is negligible. inchem.org
Soil: Soil is a major sink for PAHs. researchgate.net IP adsorbs very strongly to the organic fraction of soil, which limits its mobility. tpsgc-pwgsc.gc.canih.gov Contamination can be significant in industrial areas. For instance, soil samples from a former coking plant in Beijing were used to isolate bacteria capable of degrading the compound. frontiersin.org Studies in European cities found IP concentrations in soil ranging from 0.158 to 2.827 mg/kg. frontiersin.org
Water: IP has very low solubility in water. tpsgc-pwgsc.gc.ca When it enters waterways, it tends to adsorb to sediment particles and deposit at the bottom, where it dissolves very slowly. tpsgc-pwgsc.gc.ca Bioaccumulation of IP may occur in fish. inchem.org
The following table shows an example of Indeno(1,2,3-c,d)pyrene concentrations found in contaminated soil and the effect of thermal desorption treatment.
Table 2: Indeno(1,2,3-c,d)pyrene Concentration in Soil Before and After Thermal Treatment
| Condition | Concentration (mg/kg) |
|---|---|
| Initial Concentration in Contaminated Soil | ~0.6 |
| After Treatment at Tmax = 250°C | ~0.3 |
| After Treatment at Tmax = 350°C | ~0.08 |
| Regulatory Limit (Green/Residential) | 0.1 |
| Regulatory Limit (Commercial/Industrial) | 0.1 |
Data derived from a case study on thermal desorption of PAH-contaminated soil. researchgate.net
Formation and Presence of 6-Hydroxyindeno(1,2,3-c,d)pyrene (B13139606) as an Environmental Transformation Product
This compound is not typically emitted directly into the environment. Instead, it is formed as a transformation product or metabolite of its parent compound, Indeno(1,2,3-c,d)pyrene. This transformation can occur through both biological and chemical processes.
In biological systems, the metabolism of IP can lead to the formation of hydroxylated derivatives. The cytochrome P450 enzyme system is responsible for metabolizing PAHs, resulting in metabolites that can include hydroxyl groups. wikipedia.org Research using rat liver enzymes has identified several hydroxylated metabolites of IP, including 1-, 2-, 8-, 9-, and 10-hydroxy-IP. nih.gov Notably, the study also specifically identified 6-hydroxy-IP as a metabolite, though it, along with the 1- and 2-hydroxy isomers, showed no significant mutagenic activity in the specific test used. nih.gov
Microbial degradation is another key pathway for the formation of hydroxylated PAHs in the environment. Certain microorganisms can use PAHs as a carbon source. A strain of bacteria, Rhodococcus aetherivorans IcdP1, isolated from contaminated soil, was found to degrade IP efficiently. frontiersin.org Its degradation process is initiated by ring hydroxylation at multiple positions, demonstrating a natural pathway for the formation of hydroxylated IP compounds in soil. frontiersin.org
Chemical transformation can also occur. One study used a biomimetic system to simulate the metabolism of IP and identified OH-IND (a hydroxylated form of IP) as a metabolite, formed via the transformation of intermediate products like IND-quinone. nih.gov
Distribution Patterns in Environmental Compartments
The distribution of Indeno(1,2,3-c,d)pyrene and its transformation products like this compound is governed by their physicochemical properties.
Indeno(1,2,3-c,d)pyrene is a solid at room temperature with very low volatility and extremely low water solubility (0.06 mg/L). tpsgc-pwgsc.gc.ca Its most significant characteristic influencing its environmental fate is its very strong tendency to adsorb to organic matter in soil and sediment (log Koc between 6.0 and 7.5). tpsgc-pwgsc.gc.ca
This leads to the following distribution patterns:
Soil and Sediment: Due to its strong adsorption, IP is persistent in soil and sediment, acting as a long-term reservoir. tpsgc-pwgsc.gc.ca It will only solubilize or volatilize very slowly from these matrices. tpsgc-pwgsc.gc.ca
Water: In aquatic environments, dissolved concentrations of IP are expected to be very low. wikipedia.org The compound will primarily be bound to suspended particles or settle into the sediment. tpsgc-pwgsc.gc.ca
Air: While it can be transported through the air attached to particles, its low volatility means it does not readily exist in a gaseous state in the atmosphere. tpsgc-pwgsc.gc.cainchem.org
The hydroxylated metabolites, such as this compound, are generally more water-soluble than the parent compound. This increased solubility can alter their environmental distribution, potentially making them more mobile in soil and more bioavailable in aquatic systems compared to IP. However, specific data on the distribution patterns of this compound itself is limited. The transformation of IP into its hydroxylated forms is a key process that influences the ultimate fate and potential impact of the parent compound in the environment. nih.govnih.gov
Biological Metabolism and Biotransformation of Indeno 1,2,3 C,d Pyrene Leading to Hydroxylated Products
Microbial Biotransformation of Indeno(1,2,3-c,d)pyrene to Hydroxylated Intermediates.frontiersin.orgnih.govscispace.com
Microorganisms have evolved diverse enzymatic systems to degrade recalcitrant organic pollutants like IcdP. frontiersin.orgnih.govscispace.com The initial step in these degradation pathways often involves the introduction of hydroxyl groups onto the aromatic ring structure.
The bacterium Rhodococcus aetherivorans IcdP1, isolated from a PAH-contaminated site, has demonstrated the ability to degrade IcdP. frontiersin.orgnih.govnih.gov The degradation process is initiated by ring hydroxylation at multiple positions. frontiersin.orgnih.gov While the formation of 6-hydroxy-IcdP is not explicitly mentioned, the study identified hydroxylation at the 1,2 and 7,8 positions, leading to the formation of various downstream metabolites. frontiersin.orgnih.gov This suggests that bacterial dioxygenases or monooxygenases are key enzymes in the initial attack on the IcdP molecule. The expression of genes encoding for ring-hydroxylating oxygenases (RHOs) and cytochrome P450 monooxygenases was found to be induced by IcdP. frontiersin.orgnih.gov
The fungus Neosartorya fischeri has been shown to transform high molecular weight PAHs, including IcdP. researchgate.netepa.govresearchgate.net This fungus can utilize IcdP as a sole carbon source. epa.govresearchgate.net The biotransformation process involves the formation of hydroxy and ketone groups on the IcdP molecule, which is indicative of oxidation mediated by monooxygenases, such as the cytochrome P450 system. researchgate.netepa.govresearchgate.net Analysis of the metabolites of IcdP biotransformation by N. fischeri confirmed the presence of hydroxylated and ketonic derivatives, although the exact position of these functional groups was not determined. researchgate.net
Data Tables
Table 1: Mammalian Metabolites of Indeno(1,2,3-c,d)pyrene Identified in vitro
| Metabolite | Mutagenicity in S. typhimurium TA100 (with metabolic activation) | Reference |
| trans-1,2-Dihydro-1,2-dihydroxy-IP | No significant activity | nih.gov |
| 1-Hydroxy-IP | No significant activity | nih.gov |
| 2-Hydroxy-IP | No significant activity | nih.gov |
| 6-Hydroxy-IP | No significant activity | nih.gov |
| 8-Hydroxy-IP | Mutagenic | nih.gov |
| 9-Hydroxy-IP | Mutagenic | nih.gov |
| 10-Hydroxy-IP | Not specified | nih.gov |
| 8-hydroxy-trans-1,2-dihydro-1,2-dihydroxy-IP | Not specified | nih.gov |
| 9-hydroxy-trans-1,2-dihydro-1,2-dihydroxy-IP | Not specified | nih.gov |
| IP-1,2-quinone | Not specified | nih.gov |
Table 2: Microbial Biotransformation of Indeno(1,2,3-c,d)pyrene
| Microorganism | Key Enzymes Implicated | Observed Transformation Products | Reference |
| Rhodococcus aetherivorans IcdP1 | Ring-hydroxylating oxygenases (RHOs), Cytochrome P450 monooxygenases | Hydroxylation at 1,2 and 7,8 positions | frontiersin.orgnih.gov |
| Neosartorya fischeri | Cytochrome P450 monooxygenases | Hydroxy and ketone derivatives | researchgate.netepa.govresearchgate.net |
Enzymatic Systems Involved in Microbial Hydroxylation (Ring-Hydroxylating Oxygenases)
In microbial systems, the initial and rate-limiting step in the aerobic degradation of PAHs like indeno(1,2,3-cd)pyrene is the introduction of hydroxyl groups into the aromatic ring structure. This crucial reaction is catalyzed by a class of enzymes known as ring-hydroxylating oxygenases (RHOs). nih.govnih.gov These are typically multi-component enzyme systems that utilize molecular oxygen to dihydroxylate the aromatic ring, making it susceptible to subsequent cleavage and degradation. nih.govmdpi.com
Research on the bacterium Rhodococcus aetherivorans IcdP1, a strain capable of degrading high-molecular-weight PAHs, has shed light on the specific enzymatic systems involved in IcdP metabolism. frontiersin.orgnih.gov In this bacterium, the degradation of IcdP is initiated by hydroxylation at multiple positions, with the primary attack occurring at the 1,2 and 7,8 positions. frontiersin.org This initial dioxygenation is carried out by RHOs. frontiersin.org
Transcriptomic analysis of R. aetherivorans IcdP1 exposed to IcdP revealed the induction of specific gene clusters encoding for RHOs. frontiersin.org Notably, the expression of genes for RHOs 1892–1894, 1917–1920, and 4740–4741 was significantly upregulated in the presence of IcdP, suggesting their central role in its initial degradation. frontiersin.org These enzymatic systems are responsible for the formation of dihydrodiol intermediates, which are then further metabolized. frontiersin.org The redundancy and diversity of these oxygenase genes are thought to contribute to the versatile PAH-degrading capabilities of bacteria like Rhodococcus. frontiersin.orgnih.gov
Fungal systems also play a role in the biotransformation of IcdP. For instance, the fungus Neosartorya fischeri has been shown to transform high-molecular-weight PAHs through oxidation. researchgate.net This process is primarily mediated by the cytochrome P450 (CYP450) monooxygenase system, which results in the formation of hydroxyl and ketone groups on the IcdP molecule. researchgate.net
The table below summarizes the key enzymatic systems implicated in the microbial hydroxylation of Indeno(1,2,3-cd)pyrene.
| Microorganism | Enzyme System | Key Genes/Components | Observed Action on Indeno(1,2,3-cd)pyrene |
| Rhodococcus aetherivorans IcdP1 | Ring-Hydroxylating Oxygenases (RHOs) | RHOs 1892–1894, 1917–1920, 4740–4741 | Initial hydroxylation at the 1,2 and 7,8 positions. frontiersin.org |
| Neosartorya fischeri | Cytochrome P450 (CYP450) Monooxygenases | Not specified | Formation of hydroxy and ketone groups. researchgate.net |
Comparative Metabolic Profiles Across Biological Systems
The metabolic fate of indeno(1,2,3-cd)pyrene varies significantly across different biological systems, leading to a diverse array of hydroxylated products. These differences are largely attributable to the specific enzymatic machinery present in each organism.
In mammalian systems , metabolism of IcdP has been studied in vitro using rat liver enzymes. nih.gov The primary metabolites identified include a range of hydroxylated and dihydroxylated products. Notably, hydroxylation occurs at the 8-, 9-, and 10- positions of the IcdP molecule. nih.gov Furthermore, the formation of trans-1,2-Dihydro-1,2-dihydroxy-indeno(1,2,3-cd)pyrene and 8- and 9-hydroxy-trans-1,2-dihydro-1,2-dihydroxy-indeno(1,2,3-cd)pyrene has been observed. nih.gov Interestingly, 1-, 2-, and 6-hydroxy-indeno(1,2,3-cd)pyrene were also identified, although they did not exhibit significant mutagenic activity in Salmonella typhimurium TA100 with metabolic activation. nih.gov The metabolism in mammalian systems is largely driven by the cytochrome P450 enzyme system. wikipedia.org
In contrast, bacterial metabolism , as exemplified by Rhodococcus aetherivorans IcdP1, initiates degradation through a different regioselectivity. The primary sites of hydroxylation are the 1,2 and 7,8 positions, leading to the formation of corresponding dihydrodiols. frontiersin.orgnih.gov This initial step is catalyzed by ring-hydroxylating dioxygenases. frontiersin.org
Fungal metabolism , represented by Neosartorya fischeri, also results in hydroxylated derivatives of IcdP. researchgate.net While the exact positions of hydroxylation have not been fully elucidated, the formation of hydroxy and ketone groups is attributed to the activity of the cytochrome P450 system. researchgate.net
The following table provides a comparative overview of the known hydroxylated metabolites of Indeno(1,2,3-cd)pyrene in different biological systems.
| Biological System | Primary Enzyme System | Identified Hydroxylated Metabolites |
| Mammalian (Rat Liver) | Cytochrome P450 (CYP450) | 1-Hydroxyindeno(1,2,3-cd)pyrene nih.gov 2-Hydroxyindeno(1,2,3-cd)pyrene nih.gov 6-Hydroxyindeno(1,2,3-cd)pyrene nih.gov 8-Hydroxyindeno(1,2,3-cd)pyrene nih.gov 9-Hydroxyindeno(1,2,3-cd)pyrene nih.gov 10-Hydroxyindeno(1,2,3-cd)pyrene nih.gov trans-1,2-Dihydro-1,2-dihydroxy-indeno(1,2,3-cd)pyrene nih.gov 8-Hydroxy-trans-1,2-dihydro-1,2-dihydroxy-indeno(1,2,3-cd)pyrene nih.gov 9-Hydroxy-trans-1,2-dihydro-1,2-dihydroxy-indeno(1,2,3-cd)pyrene nih.gov |
| Bacterial (Rhodococcus aetherivorans IcdP1) | Ring-Hydroxylating Oxygenases (RHOs) | 1,2-Dihydrodiol of Indeno(1,2,3-cd)pyrene frontiersin.org 7,8-Dihydrodiol of Indeno(1,2,3-cd)pyrene frontiersin.org |
| Fungal (Neosartorya fischeri) | Cytochrome P450 (CYP450) | Hydroxy and ketone derivatives of Indeno(1,2,3-cd)pyrene (specific isomers not fully determined) researchgate.net |
Molecular Mechanisms of Biological Interaction and Effects of 6 Hydroxyindeno 1,2,3 C,d Pyrene
Interaction with Cellular Signaling Pathways
6-Hydroxyindeno(1,2,3-cd)pyrene can modulate several critical cellular signaling pathways, thereby influencing cellular responses and fate.
Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Gene Regulation
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many environmental pollutants, including PAHs. nih.gov Upon entering the cell, PAHs and their metabolites can bind to and activate the AhR. nih.govnih.gov This activation leads to the translocation of the AhR complex to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes. nih.gov
One of the most significant consequences of AhR activation by compounds like 6-Hydroxyindeno(1,2,3-cd)pyrene is the induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. nih.govnih.gov These enzymes are involved in the metabolic activation of PAHs, converting them into more reactive and potentially carcinogenic metabolites. nih.gov For instance, research has shown that indeno[1,2,3-cd]pyrene (B138397) can induce the expression of CYP1A1. nih.gov Studies on various PAHs have demonstrated that their ability to induce AhR-mediated activity is a key factor in their potential toxicity. nih.gov The induction of these genes is a well-established biomarker of exposure to AhR agonists. nih.gov
| Gene | Function | Effect of AhR Activation |
| CYP1A1 | Xenobiotic metabolism | Upregulation |
| CYP1B1 | Xenobiotic metabolism | Upregulation |
| AhR | Transcription factor | Ligand-dependent activation |
Nrf2-Keap1 System Modulation
The Nrf2-Keap1 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. mdpi.com Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. mdpi.comnih.gov However, upon exposure to oxidative stressors, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. mdpi.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, inducing their expression. nih.govnih.gov
These genes encode for a variety of antioxidant and phase II detoxification enzymes. The activation of the Nrf2 pathway is a crucial adaptive response to mitigate cellular damage caused by reactive compounds. nih.gov While direct studies on 6-Hydroxyindeno(1,2,3-cd)pyrene's specific interaction with the Nrf2-Keap1 system are limited, the generation of reactive oxygen species by PAH metabolites suggests a likely modulation of this pathway as a cellular defense mechanism. nih.gov
| Component | Role in the Pathway |
| Nrf2 | Transcription factor, master regulator of antioxidant response |
| Keap1 | Cytoplasmic inhibitor of Nrf2 |
| ARE | DNA sequence, binding site for Nrf2 |
Kinase Activation and Survival Signaling
Cellular signaling pathways involving kinases are fundamental in regulating cell proliferation, survival, and apoptosis. nih.govnih.gov Pathways such as the PI3K/Akt and Ras/MAPK are central to promoting cell survival. nih.govnih.gov The activation of these pathways can be influenced by various extracellular and intracellular stimuli, including cellular stress.
While specific data on the direct effects of 6-Hydroxyindeno(1,2,3-cd)pyrene on kinase activation and survival signaling is not extensively detailed, the broader context of cellular responses to PAH-induced stress suggests potential interactions. For example, cellular stress can trigger signaling cascades that influence cell fate decisions between survival and apoptosis. nih.gov The interplay between damage signals and survival pathways is a critical determinant of the ultimate biological outcome.
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation
A significant molecular effect of PAH metabolites like 6-Hydroxyindeno(1,2,3-cd)pyrene is the induction of oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov ROS are chemically reactive species containing oxygen, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.govyoutube.com
The metabolic activation of PAHs can lead to the formation of reactive metabolites that participate in redox cycling, a process that generates ROS. scispace.com This increased production of ROS can overwhelm the cellular antioxidant defense systems. nih.gov The resulting oxidative stress can lead to widespread cellular damage, affecting lipids, proteins, and nucleic acids. mdpi.com ROS can also act as signaling molecules, further modulating cellular pathways involved in stress responses. nih.govnih.gov
| Reactive Oxygen Species (ROS) | Description |
| Superoxide Anion (O₂⁻) | A radical formed by the one-electron reduction of molecular oxygen. |
| Hydrogen Peroxide (H₂O₂) | A non-radical ROS that can diffuse across membranes. |
| Hydroxyl Radical (•OH) | A highly reactive radical that can damage cellular components. |
Interactions with Macromolecules
The reactivity of 6-Hydroxyindeno(1,2,3-cd)pyrene and its derivatives can lead to direct interactions with essential cellular macromolecules, most notably nucleic acids.
Nucleic Acid Adduction and DNA Damage Pathways
One of the most critical molecular events in the carcinogenicity of PAHs is the formation of DNA adducts. scispace.com After metabolic activation, reactive metabolites of PAHs can covalently bind to DNA, forming bulky adducts. nih.govscispace.com These adducts can distort the DNA helix, interfering with normal cellular processes like replication and transcription. nih.govnih.gov
The formation of DNA adducts is a form of DNA damage that can trigger cellular DNA damage response (DDR) pathways. nih.govnih.gov If the damage is not properly repaired by the cell's DNA repair machinery, it can lead to mutations during DNA replication. scispace.com An accumulation of mutations in critical genes, such as those controlling cell growth, can ultimately lead to the initiation of cancer. scispace.com The presence of PAH-DNA adducts is often used as a biomarker of exposure and potential cancer risk. scispace.com
Analytical Methodologies for the Detection and Quantification of 6 Hydroxyindeno 1,2,3 C,d Pyrene
Chromatographic Techniques
Chromatographic methods are central to the separation and analysis of 6-Hydroxyindeno(1,2,3-c,d)pyrene (B13139606) from intricate biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques employed, often coupled with highly sensitive detectors.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a widely used and highly sensitive method for the determination of PAHs and their hydroxylated metabolites. cdc.govingenieria-analitica.comhplc.eu The inherent fluorescence of many PAHs and their derivatives allows for selective and sensitive detection. ingenieria-analitica.com For instance, a study analyzing 16 PAHs, including indeno(1,2,3-c,d)pyrene, demonstrated detection limits in the range of 10-50 pg using HPLC-FLD. cdc.gov The selection of appropriate excitation and emission wavelengths is crucial for optimizing sensitivity and selectivity, and wavelength programming can be employed to detect different compounds as they elute from the column. ingenieria-analitica.comthermofisher.com While HPLC with UV detection is also an option, fluorescence detection generally offers superior sensitivity for many PAHs. ingenieria-analitica.com
This technique has been successfully applied to various environmental and biological samples. For example, the FDA utilizes an HPLC-FLD method for screening fifteen parent PAHs in seafood, employing a modified QuEChERS sample preparation procedure. fda.gov The method uses multi-wavelength emission detection to capture all target compounds. fda.gov
Table 1: HPLC-FLD Conditions for PAH Analysis
| Parameter | Value | Reference |
| Column | SUPELCOSIL LC-PAH, 250 mm x 4.6 mm x 5 µm | thermofisher.com |
| Mobile Phase | Acetonitrile/Water Gradient | thermofisher.com |
| Flow Rate | 1.5 mL/min | thermofisher.com |
| Detection | Fluorescence (programmed wavelengths) | thermofisher.com |
| Excitation (Indeno(1,2,3-cd)pyrene) | 300 nm | thermofisher.com |
| Emission (Indeno(1,2,3-cd)pyrene) | 500 nm | thermofisher.com |
This table presents an example of typical HPLC conditions and is not an exhaustive list of all possible parameters.
Gas Chromatography (GC) with Mass Spectrometry (MS/MS)
Gas Chromatography (GC) coupled with tandem mass spectrometry (MS/MS) is another powerful technique for the analysis of PAHs and their metabolites. shimadzu.com GC-MS/MS offers high selectivity and sensitivity, which is particularly advantageous when analyzing complex matrices where co-eluting interferences can be a problem. shimadzu.com The use of Multiple Reaction Monitoring (MRM) in GC-MS/MS significantly enhances the signal-to-noise ratio, allowing for lower detection limits compared to single quadrupole GC-MS. shimadzu.com For example, the detection limit for Indeno[1,2,3-cd]pyrene (B138397) using GC-MS/MS was found to be 0.011 pg/μl, which is lower than the 0.075 pg/μl achievable with GC/MS (SIM). shimadzu.com
The choice of the GC column is critical for achieving good separation of PAH isomers. windows.net Specialized columns, such as the Zebron ZB-PAH-EU, have been developed to provide enhanced resolution of critical PAH pairs. windows.net
Sample Preparation and Derivatization Strategies for Hydroxylated PAHs
Effective sample preparation is a crucial step in the analysis of hydroxylated PAHs (OH-PAHs) from biological matrices like urine. nih.gov The primary goal is to isolate the analytes of interest from interfering compounds and to concentrate them for instrumental analysis. ni.ac.rs
A common initial step for the analysis of OH-PAHs in urine is enzymatic hydrolysis to deconjugate the glucuronide and sulfate (B86663) metabolites, which are the primary forms in which PAHs are excreted. nih.gov This is typically followed by an extraction procedure. Solid-phase extraction (SPE) is a widely used technique for the enrichment of OH-PAHs from aqueous samples. nih.gov More recent developments include miniaturized techniques like microextraction by packed sorbent (MEPS), which offers an alternative to conventional SPE. nih.gov
For GC-based analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the OH-PAHs. Silylation, using reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), is a common derivatization technique. nih.govresearchgate.net
Application of Isotopic Dilution Mass Spectrometry for Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for the quantification of analytes, including PAH metabolites. epa.gov This technique involves spiking the sample with a known amount of an isotopically labeled internal standard of the analyte of interest. nih.govresearchgate.net Because the labeled standard is chemically identical to the native analyte, it behaves similarly during sample preparation and analysis, correcting for any losses that may occur. epa.gov Quantification is based on the measurement of the altered isotope ratio of the analyte and its labeled counterpart. epa.gov
GC-ID-HRMS (Gas Chromatography-Isotope Dilution High-Resolution Mass Spectrometry) has been successfully used to quantify isomers of benzo[a]pyrene (B130552) tetrol metabolites in human blood samples, demonstrating the power of this technique for measuring PAH adducts. nih.govresearchgate.net This method offers high precision, with relative standard deviations typically ranging from 0.25% to 1.0%. epa.gov
Development of Biomarkers for Environmental and Biological Monitoring
Hydroxylated metabolites of PAHs, such as this compound, are valuable biomarkers of exposure to their parent compounds. nih.govnih.gov The presence of these metabolites in biological fluids like urine indicates that the parent PAH has been absorbed and metabolized by the body. nih.gov Biomonitoring of these metabolites provides an integrated measure of exposure from all routes, including inhalation, ingestion, and dermal contact. rsc.org
While 1-hydroxypyrene (B14473) is the most commonly used biomarker for general PAH exposure, the analysis of a wider range of OH-PAHs can provide a more comprehensive assessment of exposure to complex PAH mixtures. nih.govmdpi.com A study by Chuang et al. (1999) reported the detection of this compound in the urine of children, highlighting its relevance as a biomarker in environmental exposure studies. nih.gov The development and application of these biomarkers are essential for understanding the health risks associated with PAH exposure and for implementing effective public health interventions. nih.govopenbiomarkerjournal.com
Future Research Directions and Unexplored Avenues for 6 Hydroxyindeno 1,2,3 C,d Pyrene
Elucidation of Undiscovered Metabolic Pathways and Novel Metabolites
The metabolic transformation of Indeno(1,2,3-cd)pyrene is a complex process that is not yet fully understood. Studies have identified several metabolites, indicating that the transformation process is multifaceted. For instance, research using a porphyrin/peroxynitrite biomimetic system identified metabolites such as OH-IND (a hydroxylated form), IND-quinone, and 2NO2-IND. nih.gov In vitro studies with rat liver enzymes have identified a different slate of metabolites, including trans-1,2-Dihydro-1,2-dihydroxy-IP, 8-, 9-, and 10-hydroxy-IP, and IP-1,2-quinone. nih.gov
Furthermore, microbial degradation studies have revealed alternative pathways. The bacterium Rhodococcus aetherivorans IcdP1 has been shown to initiate the degradation of IcdP through hydroxylation at the 1,2 and 7,8 positions. frontiersin.org While these findings provide a foundational understanding, the complete metabolic map is far from complete. Future research must focus on:
Identifying the full spectrum of metabolites: Comprehensive analysis is needed to identify all intermediate and final products of IcdP metabolism in various biological systems (e.g., human, animal, microbial), including the specific enzymatic processes that lead to the formation of 6-Hydroxyindeno(1,2,3-cd)pyrene.
Mapping the metabolic pathways: A crucial goal is to construct detailed pathway maps that show the sequence of reactions, the enzymes involved (such as cytochrome P450s), and the conditions that favor one pathway over another. t3db.ca
Investigating species-specific metabolism: Metabolic pathways can vary significantly between different organisms. Research is needed to compare the metabolism of IcdP in environmentally relevant microorganisms, aquatic species, and mammals to understand the broader ecological implications.
Table 1: Known Metabolites of Indeno(1,2,3-cd)pyrene
| Metabolite | Study System | Reference |
|---|---|---|
| OH-IND, IND-quinone, 2NO2-IND | Porphyrin/peroxynitrite biomimetic system | nih.gov |
| trans-1,2-Dihydro-1,2-dihydroxy-IP | Rat liver enzymes (in vitro) | nih.gov |
| 8-Hydroxy-IP, 9-Hydroxy-IP, 10-Hydroxy-IP | Rat liver enzymes (in vitro) | nih.gov |
| IP-1,2-quinone | Rat liver enzymes (in vitro) | nih.gov |
Advanced Mechanistic Studies on Specific Cellular and Molecular Targets
The toxicity of PAHs and their metabolites stems from their interaction with cellular and molecular components. t3db.ca For Indeno(1,2,3-cd)pyrene, studies have shown it can enhance allergic lung inflammation by modulating dendritic cell function in a process dependent on the aryl hydrocarbon receptor (AhR). nih.gov Other research on pyrene (B120774) derivatives suggests that they can bind to human tumor-related DNA, such as p53 and C-myc DNA, primarily through groove binding and intercalation, potentially affecting DNA structure. nih.gov
However, the specific molecular targets of 6-Hydroxyindeno(1,2,3-cd)pyrene have not been directly investigated. Advanced mechanistic studies are required to:
Identify protein binding partners: Utilise techniques like affinity purification-mass spectrometry to identify specific proteins that 6-Hydroxyindeno(1,2,3-cd)pyrene binds to within the cell.
Characterize DNA interactions: Investigate the potential for this metabolite to form DNA adducts, which is a key mechanism of carcinogenesis for many PAHs. t3db.ca This includes identifying the specific type of DNA damage and the DNA sequences that are most susceptible.
Elucidate signaling pathway modulation: Determine how the interaction of 6-Hydroxyindeno(1,2,3-cd)pyrene with its primary targets (e.g., AhR, other receptors) translates into downstream effects on cellular signaling pathways that control processes like cell proliferation, apoptosis, and inflammation.
Development of Innovative Bioremediation Strategies
Bioremediation offers an effective and environmentally friendly approach to cleaning up PAH-contaminated sites. nih.gov Research has identified microorganisms capable of degrading the parent compound, Indeno(1,2,3-cd)pyrene. The yeast Candida tropicalis NN4, for example, has demonstrated a high degradation efficiency, a process that can be enhanced with iron nanoparticles. nih.govnih.gov Similarly, bacterial strains like Rhodococcus aetherivorans IcdP1 and consortia including Mycobacterium species have been used to remediate IcdP from contaminated soils. frontiersin.orgmdpi.com
Despite this progress, bioremediation strategies could be significantly improved. Future research should focus on:
Targeting metabolites: Developing microbial consortia that can not only degrade the parent IcdP but also efficiently break down its hydroxylated metabolites, including 6-Hydroxyindeno(1,2,3-cd)pyrene, which may be more persistent or mobile in the environment.
Genetic and protein engineering: Modifying key enzymes in degrading microorganisms to enhance their activity and specificity towards IcdP and its metabolites.
Optimizing remediation conditions: Investigating the use of biosurfactants and nanoparticles to increase the bioavailability of these hydrophobic compounds for microbial degradation, as demonstrated for IcdP. nih.govresearchgate.net
Table 2: Examples of Microorganisms in Indeno(1,2,3-cd)pyrene Bioremediation
| Microorganism/Consortium | Key Finding | Reference |
|---|---|---|
| Candida tropicalis NN4 | Degraded 90.68% of IcdP, enhanced by iron nanoparticles. | nih.gov |
| Rhodococcus aetherivorans IcdP1 | Isolated from contaminated soil, capable of degrading IcdP. | frontiersin.org |
| Microbial Consortium H6 (Mycobacterium, Rhodococcus) | Effective in remediating aged PAH-contaminated soil. | mdpi.com |
Integration of Omics Technologies for Comprehensive Biological Impact Assessment
Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful, high-throughput tools for assessing the biological impacts of chemical exposures. mdpi.com These technologies can provide an unbiased, system-wide view of the alterations in genes, proteins, and metabolites following exposure to a toxicant, helping to elucidate mechanisms of action and identify novel biomarkers. nih.govnist.gov
The application of omics to study the effects of 6-Hydroxyindeno(1,2,3-cd)pyrene is a critical and unexplored avenue. Future research should aim to:
Perform transcriptomic analysis: Use RNA-sequencing to identify all genes whose expression is altered in cells or organisms exposed to the compound. This can reveal the cellular pathways most affected by the exposure.
Conduct proteomic and metabolomic profiling: Analyze changes in the proteome and metabolome to understand the functional consequences of altered gene expression and to identify the specific proteins and small molecules involved in the toxic response.
Integrate multi-omics data: Combine data from different omics platforms to build comprehensive models of the compound's mode of action, from the initial molecular interaction to the ultimate adverse outcome. mdpi.com This integrated approach can provide a holistic understanding of the biological impact and support chemical risk assessment. nih.gov
Predictive Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
Predictive modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models, is a cost-effective tool in toxicology. nih.gov QSAR models use the chemical structure of a compound to predict its biological activity or toxicity, which is invaluable for assessing the risks of chemicals for which limited toxicological data exist. nih.gov
For 6-Hydroxyindeno(1,2,3-cd)pyrene and its related metabolites, QSAR represents a significant area for future development. Research efforts should be directed towards:
Developing specific QSAR models: Create robust QSAR models specifically for hydroxylated PAHs and other IcdP metabolites. This would require synthesizing a series of related compounds and testing their activity in relevant assays to generate the necessary training data for the models.
Predicting the toxicity of unknown metabolites: Use the developed QSAR models to predict the potential toxicity, mutagenicity, and carcinogenicity of newly identified or hypothetical metabolites that are difficult to synthesize or isolate.
Interspecies extrapolation: Build QSAR models that can help extrapolate toxicity data from one species to another, improving the relevance of animal and in vitro studies for human health risk assessment. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
